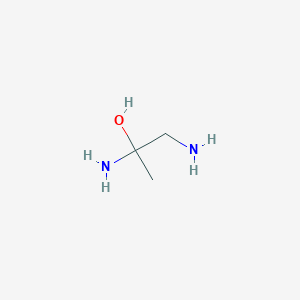

1,2-Diaminopropan-2-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H10N2O |

|---|---|

Molekulargewicht |

90.12 g/mol |

IUPAC-Name |

1,2-diaminopropan-2-ol |

InChI |

InChI=1S/C3H10N2O/c1-3(5,6)2-4/h6H,2,4-5H2,1H3 |

InChI-Schlüssel |

IGMXCAJKKAOULS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN)(N)O |

Herkunft des Produkts |

United States |

Significance of Aminol Functionalities in Contemporary Organic Synthesis and Coordination Chemistry

Molecules containing both amino and alcohol functional groups, known as aminols or amino alcohols, are of paramount importance in the chemical sciences. Their bifunctional nature allows them to act as versatile building blocks, or synthons, in the construction of more complex molecules. In organic synthesis, the presence of both a nucleophilic amino group and a hydroxyl group offers multiple reaction pathways, enabling the creation of a diverse array of organic compounds. polyu.edu.hkresearchgate.net Chiral amino alcohols, in particular, are highly valued as catalysts and ligands in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. polyu.edu.hkresearchgate.netsigmaaldrich.com This is crucial in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. ontosight.ainih.gov

In coordination chemistry, aminol compounds function as effective ligands, molecules that bind to a central metal atom to form a coordination complex. The nitrogen and oxygen atoms of the amino and hydroxyl groups, respectively, can donate their lone pairs of electrons to the metal center, forming stable chelate rings. This chelation enhances the stability of the resulting metal complex. The specific geometry and electronic properties of the aminol ligand can influence the chemical and physical properties of the metal complex, making them useful in areas such as catalysis, materials science, and bioinorganic chemistry. ontosight.ainih.goviucr.org

Overview of Diaminopropanol Isomers and Their Diverse Research Relevance

The diaminopropanol scaffold exists in several isomeric forms, each with a unique arrangement of its two amino groups and one hydroxyl group on a three-carbon propane (B168953) backbone. This structural diversity leads to a range of chemical properties and research applications. The primary isomers of interest are 1,2-diaminopropan-2-ol, 1,3-diaminopropan-2-ol, and 2,3-diaminopropan-1-ol.

This compound , the focus of this article, is a chiral molecule due to the presence of a stereocenter at the second carbon atom. This chirality makes it a valuable precursor in the synthesis of chiral ligands for asymmetric catalysis. ontosight.aiontosight.ai Its geminal amino and hydroxyl groups at the C2 position allow it to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion.

1,3-Diaminopropan-2-ol is another significant isomer, widely used as a precursor for synthesizing polydentate ligands. iucr.orgresearchgate.net These ligands can form complexes with a variety of metal ions, leading to polynuclear structures with interesting magnetic and catalytic properties. nih.goviucr.orgrsc.org Unlike this compound, the chelating action of 1,3-diaminopropan-2-ol involves the formation of a six-membered ring with a metal ion, which can influence the stability and reactivity of the resulting complex. acs.org

2,3-Diaminopropan-1-ol is another chiral isomer that has been explored in the synthesis of new chiral ligands. The arrangement of its functional groups allows for different coordination modes compared to its 1,2- and 1,3- counterparts.

The distinct structural features of these isomers have a direct impact on their coordination chemistry and their utility in various research domains.

Table 1: Comparison of Diaminopropanol Isomers

| Feature | This compound | 1,3-Diaminopropan-2-ol | 2,3-Diaminopropan-1-ol |

| Structure | Amino and hydroxyl groups on the same carbon (C2) | Amino groups on terminal carbons (C1, C3), hydroxyl on C2 | Amino groups on C2 and C3, hydroxyl on C1 |

| Chirality | Chiral at C2 | Achiral | Chiral at C2 |

| Chelation Ring Size | 5-membered ring | 6-membered ring | Can form 5 or 6-membered rings depending on coordination |

| Primary Research Focus | Chiral ligands for asymmetric synthesis | Polydentate ligands for polynuclear complexes | Chiral ligands |

Historical Context and Evolution of Academic Investigation into Diaminopropanol Derivatives

Direct Synthetic Routes Towards Diaminopropanol Scaffolds

Direct synthetic methods provide straightforward access to diaminopropanol structures, often serving as precursors for more complex molecules. These routes typically involve reactions with readily available starting materials.

Epichlorohydrin-Based Approaches to Diaminopropanol Analogs

A primary and industrially significant route for synthesizing 1,3-diamino-2-propanol (B154962), a related diaminopropanol, involves the reaction of epichlorohydrin (B41342) with an excess of aqueous ammonia (B1221849). google.comchemicalbook.comhubspotusercontent-na1.net This reaction is typically conducted in an alkaline medium, often with sodium hydroxide, to facilitate the nucleophilic attack of ammonia on the electrophilic carbon of the epichlorohydrin, followed by ring-opening. hubspotusercontent-na1.net The yield and purity of the final product are influenced by critical parameters such as the molar ratio of ammonia to epichlorohydrin, with industrial processes often using a significant excess of ammonia (e.g., 15 to 24 moles of ammonia per mole of epichlorohydrin) to minimize side reactions. google.com The reaction temperature is also a key factor, generally maintained between 40–60°C.

This methodology can be extended to produce N,N'-disubstituted-1,3-diamino-2-propanols. For instance, epichlorohydrin can be reacted with various arylamines, followed by reaction of the resulting intermediate with other amines like cyclohexyl, alkyl, or aralkyl amines to yield the desired disubstituted diaminopropanol. researchgate.net Another approach involves the condensation of an amine with epichlorohydrin in the presence of a catalyst like MgSO4 or a mixed metal oxide to form a halohydrin intermediate, which can then be reacted with another amine to yield the final 1,3-diaminopropan-2-ol derivative. researchgate.net

| Parameter | Condition | Rationale |

| Molar Ratio (Ammonia:Epichlorohydrin) | 15:1 to 24:1 | Minimizes the formation of side products. google.com |

| Temperature | 40–60°C | Balances reaction kinetics and minimizes side-product formation. |

| Solvent | Water | Preferred solvent for the reaction. |

| Catalyst/Medium | Alkaline (e.g., NaOH) | Facilitates nucleophilic attack and ring-opening. hubspotusercontent-na1.net |

Condensation Reactions for Schiff Base Ligand Precursors Utilizing Diaminopropanols

1,2-Diaminopropan-2-ol and its analogs are valuable precursors for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction of the diamine with an active carbonyl compound, such as an aldehyde or a ketone. bibliomed.orgshahucollegelatur.org.inresearchgate.net The resulting Schiff bases, which contain an azomethine group (-C=N-), are excellent chelating agents for a variety of metal ions. shahucollegelatur.org.in

The synthesis generally involves reacting the diaminopropanol with a stoichiometric amount of the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol. shahucollegelatur.org.inacs.orgmdpi.com The reaction mixture is often refluxed to drive the condensation. shahucollegelatur.org.inacs.org For example, a tetradentate Schiff base can be synthesized by the condensation of 1,2-diaminopropane (B80664) with 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) in a 1:2 molar ratio. shahucollegelatur.org.in Similarly, 1,3-diaminopropan-2-ol has been used to synthesize Schiff bases by condensation with compounds like o-vanillin or 9-ethyl-9H-carbazole-3-carbaldehyde. acs.orgmdpi.comresearchgate.net The competition between the formation of a bisimine and a cyclized hexahydropyrimidine (B1621009) product can be influenced by the nucleophilicity of the diamine and the electronic properties of the aldehyde. researchgate.net

| Diamine | Carbonyl Compound | Resulting Schiff Base Type |

| 1,2-Diaminopropane | 2-Hydroxy-6-isopropyl-3-methyl benzaldehyde | Tetradentate N2O2 ligand shahucollegelatur.org.in |

| 1,3-Diaminopropan-2-ol | o-Vanillin | ONNO donor system acs.org |

| 1,3-Diaminopropan-2-ol | 9-Ethyl-9H-carbazole-3-carbaldehyde | Bisimine mdpi.comresearchgate.net |

| 1,3-Diaminopropan-2-ol | 3-Bromobenzaldehyde | Bisimine researchgate.net |

Alkylation and Ring-Opening Methodologies for Functionalized Diaminopropanol Derivatives

Functionalized diaminopropanol derivatives can be synthesized through alkylation and ring-opening reactions. Reductive amination, a form of alkylation, is a powerful method for creating carbon-nitrogen bonds. mdpi.comresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an amine, followed by reduction of the intermediate imine. For instance, protected 2,3-diaminopropanols can be synthesized via the reductive amination of a protected D-serine aldehyde derivative with various amines and sulfonamides. mdpi.com

Ring-opening of strained heterocycles like aziridines provides another versatile route to vicinal amino alcohols and their derivatives. nih.govorganic-chemistry.orgrsc.orgmdpi.com The regioselectivity of the aziridine (B145994) ring-opening is a critical aspect and can be controlled by the substituents on the aziridine ring and the nature of the nucleophile. frontiersin.org For example, the ring-opening of N-sulfonyl aziridines with various nucleophiles can be achieved under flow conditions, offering a safer and more efficient alternative to batch processes. organic-chemistry.org Furthermore, catalyst- and solvent-free conditions have been developed for the regioselective ring-opening of α-C-alkyloxycarbonyl aziridines with amines to synthesize α,β-diamino propionic derivatives. rsc.org

Stereoselective Synthesis Approaches for Chiral this compound Structures and Related Compounds

The synthesis of chiral this compound and related structures is of great interest due to their applications in asymmetric catalysis.

Asymmetric Synthesis Utilizing Chiral Diaminopropanol Building Blocks

Chiral diaminopropanol building blocks are instrumental in the asymmetric synthesis of more complex molecules. A highly diastereoselective one-pot synthesis of a 1,3-diamino-2-alcohol scaffold with three continuous stereocenters has been developed using 2-oxyenamides as building blocks. nih.govnih.gov This method allows for the rapid assembly of the 1,3-diamine scaffold with an additional stereogenic oxygen at the C2 position. nih.govnih.gov

Chiral 1,2-amino alcohols are also synthesized via catalytic asymmetric hydrogenation or transfer hydrogenation reactions, which are considered greener alternatives to resolution methods. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has been shown to be an efficient method for producing chiral 1,2-amino alcohols with high enantiomeric excess. acs.org Furthermore, polymer-supported stereoselective synthesis has been employed to create fused ring molecular scaffolds with 3D architecture using building blocks like 3-aminopropanol and 1,3-diaminopropane. acs.org

Enantiomeric Resolution Techniques for Diaminopropanol Intermediates

Since many synthetic routes produce racemic mixtures of chiral compounds, enantiomeric resolution is a crucial step to obtain enantiopure products. libretexts.org A common method for resolving racemates is to convert the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent. libretexts.org These diastereomers have different physical properties and can be separated by techniques like fractional crystallization. libretexts.org

For diamines like 1,2-diaminopropane, chiral resolution can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid. wikipedia.org After separation of the diastereomers, the pure enantiomer of the diamine can be regenerated. Other resolving agents for diamines include N-p-toluenesulfonylaspartic acid, N-benzenesulfonylaspartic acid, or N-benzoylglutamic acid. wikipedia.org Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, are also powerful techniques for the analytical and preparative separation of enantiomers. csic.esacs.org The resolution of racemic 1,2-diaminopropane has been a subject of study to obtain its pure enantiomers for further use in synthesis. cuni.cz

Functionalization and Post-Synthetic Modification of the Diaminopropanol Core

The reactivity of the this compound scaffold is dominated by the high nucleophilicity of its two primary amine groups. These groups readily participate in reactions typical of primary amines, while the tertiary hydroxyl group is considerably less reactive due to steric hindrance. This difference in reactivity allows for selective modifications at the nitrogen centers.

Acylation of Amine and Hydroxyl Groups

The acylation of this compound involves the reaction of its nucleophilic amine and hydroxyl groups with acylating agents such as acyl chlorides or anhydrides. The primary amines are significantly more nucleophilic than the sterically hindered tertiary alcohol, leading to a strong preference for N-acylation over O-acylation.

Research on analogous compounds provides insight into the expected reactivity. Studies on the selective acylation of 1,2-diaminopropane, which has a similar vicinal diamine structure but lacks the hydroxyl group, show that mono-acylation occurs preferentially at the less sterically hindered C1 primary amine. rsc.orgnih.gov With a novel heterocyclic benzoyl transfer agent, 5-benzoyl-3-cyano-5-phenyl-1,5-dihydro-4H-pyrazol-4-one (BCPP), the benzoylation of 1,2-diaminopropane resulted in a 98.5:1.5 ratio of acylation at the C1 amine versus the C2 amine, with no di-acylated product detected by HPLC. rsc.org

For this compound, N-acylation is the highly favored pathway. The reaction can be controlled to yield mono- or di-N-acylated products. Subsequent O-acylation of the tertiary alcohol is challenging and would typically require protection of the amine groups followed by reaction under more forcing conditions. Similarly, the acylation of the related 1,3-diaminopropan-2-ol with acid chlorides proceeds efficiently to give N,N'-diacyl derivatives, with subsequent acylation of the secondary alcohol being a separate, distinct step. nih.gov The enzymatic acylation of amino alcohols is also a known strategy, where selectivity can be controlled by the choice of enzyme and reaction conditions. google.com

Table 1: Expected Products from Acylation of this compound

| Acylating Agent | Expected Major Product | Reaction Conditions |

|---|---|---|

| 1 Eq. Acyl Chloride | Mono-N-acylated this compound | Mild, controlled addition |

| >2 Eq. Acyl Chloride | Di-N,N'-acylated this compound | Excess reagent, base catalyst |

| Acyl Chloride (amines protected) | O-acylated this compound | Requires prior N-protection |

Incorporation into Heterocyclic Systems (e.g., diazacyclohexanes, cyclic guanidines)

The vicinal diamine structure of this compound is a key precursor for the synthesis of five-membered nitrogen-containing heterocycles.

Imidazolidines and Diazacyclohexanes: The condensation of diamines with aldehydes or ketones is a fundamental method for forming heterocyclic rings. While the reaction of the isomeric 1,3-diaminopropan-2-ol with paraformaldehyde yields a six-membered ring, 5-hydroxy-1,3-diazacyclohexane figshare.comacs.orgacs.org, the 1,2-arrangement of the amino groups in this compound would lead to the formation of a five-membered imidazolidine (B613845) ring upon reaction with a carbonyl compound.

Cyclic Guanidines: The synthesis of cyclic guanidines from diamines is a well-established process, often proceeding through the formation of a thiourea (B124793) intermediate which is then converted to the guanidine (B92328). orientjchem.org For this compound, this cyclization would produce a 2-imino-4-hydroxy-4-methylimidazolidine derivative. This strategy has been reported for the related 1,3-diaminopropan-2-ol, where the diamine is cyclized with a guanylating agent to form the corresponding six-membered cyclic guanidine. orientjchem.org Modern methods for guanidinylation, such as palladium-catalyzed carboamination or directed diamination of alkenes, provide alternative routes to complex cyclic guanidine structures. organic-chemistry.orgnih.gov

Table 2: Potential Heterocyclic Systems from this compound

| Reagent | Heterocyclic System | Description |

|---|---|---|

| Aldehyde (R-CHO) or Ketone (R-CO-R') | Imidazolidine | Five-membered ring formed by condensation with the two amine groups. |

| Cyanogen bromide / Thiophosgene | Cyclic Guanidine / Thiourea | Five-membered ring formed by reaction with both amine groups. |

Preparation of Macrocyclic and Polydentate Ligands Derived from Diaminopropanols

This compound serves as an excellent scaffold for building polydentate and macrocyclic ligands, primarily through Schiff base condensation. The two primary amine groups can react with two equivalents of an aldehyde or ketone to form a di-imine containing ligand.

Polydentate Schiff Base Ligands: The condensation of a diamine with two equivalents of salicylaldehyde (B1680747) or a substituted salicylaldehyde is a classic route to tetradentate N₂O₂ "salen" type ligands. While numerous examples exist for 1,2-diaminopropane shahucollegelatur.org.inresearchgate.net and 1,3-diaminopropan-2-ol rsc.orgrsc.orgmdpi.com, the same principle applies to this compound. The reaction with two equivalents of a hydroxyaryl aldehyde (like salicylaldehyde) would yield a tetradentate Schiff base ligand featuring a C₃ backbone with a hydroxyl group at the central carbon. These polydentate ligands are highly effective at chelating with a variety of transition metal ions to form stable metal complexes. shahucollegelatur.org.inrsc.org

Macrocyclic Ligands: Macrocyclic ligands can be prepared via metal-templated [2+2] cyclocondensation reactions. This typically involves reacting a diamine, such as this compound, with a dicarbonyl compound (e.g., a dialdehyde) in the presence of a metal ion that acts as a template, organizing the components for cyclization. grafiati.comcore.ac.ukcore.ac.uk This method has been used extensively with 1,3-diaminopropan-2-ol to create complex macrocycles capable of hosting multiple metal ions. core.ac.ukcore.ac.ukresearchgate.net The resulting macrocycle from this compound would incorporate the hydroxylated C₃ backbone into its structure.

Table 3: Examples of Aldehydes for Polydentate Ligand Synthesis

| Aldehyde Reagent (2 eq.) | Resulting Ligand Type | Potential Donor Atoms |

|---|---|---|

| Salicylaldehyde | Schiff Base (Salen-type) | N₂, O₂ |

| 2-Hydroxy-1-naphthaldehyde | Schiff Base (Naphthophen-type) | N₂, O₂ |

| Pyridine-2-carboxaldehyde | Schiff Base | N₄ |

| 2,6-Diformyl-4-methylphenol (1 eq.) | Macrocycle (with another diamine) | N₂, O₂ (per unit) |

Ligand Design Principles and Elucidation of Coordination Modes

The design of ligands based on the 1,3-diaminopropan-2-ol core is a cornerstone for developing sophisticated mono- and polynuclear metal complexes. The inherent structural features of this amino alcohol allow for the construction of ligands with predetermined coordination pockets and electronic properties.

Chelation Properties of Diaminol Ligands with Transition Metal Ions

Ligands derived from 1,3-diaminopropan-2-ol are powerful chelating agents for a host of transition metal ions. nih.gov The fundamental chelating unit is the N,N',O-tridentate backbone provided by the two nitrogen atoms and the central deprotonated hydroxyl group. mdpi.comresearchgate.net This arrangement forms stable five- or six-membered chelate rings upon coordination to a metal ion.

A defining feature of these diaminol ligands is the propensity of the central alkoxide oxygen to act as an endogenous bridge between two metal ions. researchgate.netnii.ac.jp This bridging capability is fundamental to the formation of dinuclear complexes. The two remaining nitrogen donors then complete the chelation to each metal center, creating a stable binuclear core. The coordination environment of the metal ions is typically satisfied by these donor atoms from the primary ligand, often supplemented by solvent molecules or other exogenous bridging ligands like acetate (B1210297) or formate. nii.ac.jpnih.gov

Design of Multidentate and Dinucleating Ligand Architectures from Diaminopropanols

The 1,3-diaminopropan-2-ol scaffold serves as an excellent platform for building complex, multidentate ligand architectures. The primary amino groups are readily functionalized, allowing for the introduction of additional donor groups and the extension of the ligand's denticity.

A prevalent strategy is the Schiff base condensation of 1,3-diaminopropan-2-ol with various aldehydes or ketones. mdpi.comrsc.orgrsc.org For instance, condensation with two equivalents of a salicylaldehyde derivative results in a pentadentate N₂O₃ ligand, where the two imine nitrogens, two phenolate (B1203915) oxygens, and the central alkoxide oxygen are available for coordination. researchgate.net These ligands are particularly effective in forming stable dinuclear complexes with ions like Mn(III), Fe(III), and Co(II)/Co(III). mdpi.comrsc.orgresearchgate.net

Another powerful design approach is the N-alkylation or N-acylation of the diamine. By attaching arms containing donor groups such as pyridyls or carboxylates, highly versatile heptadentate or even more complex dinucleating ligands can be synthesized. nih.govacs.orgnih.gov For example, the ligand N,N′-bis[2-carboxybenzomethyl]-N,N′-bis[carboxymethyl]-1,3-diaminopropan-2-ol (H₅ccdp) is a carboxylate-rich ligand designed to mimic the active sites of metalloenzymes. nih.govnih.gov Similarly, ligands like 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) (HL1) incorporate pyridyl donors, creating a different electronic environment around the metal centers. nih.gov These designs allow for precise control over the coordination sphere and the distance between the metal ions, which is crucial for their reactivity and physical properties. nih.gov

Influence of Substituent Effects on Coordination Behavior and Complex Stability

The coordination behavior and stability of the resulting metal complexes can be finely tuned by introducing various substituents onto the ligand framework. In Schiff base ligands derived from salicylaldehydes, placing electron-withdrawing or electron-donating groups on the salicyl ring directly impacts the electronic properties of the phenolate oxygen and imine nitrogen donors.

For example, introducing a bromo or chloro substituent at the 5-position of the salicylaldehyde moiety, as in 1,3-bis(5-chlorosalicylideneamino)-2-propanol (H₃clsalpr), alters the electron density at the coordination sites. mdpi.commdpi.com This can influence the redox potential of the metal centers and the stability of different oxidation states, as seen in mixed-valent Co(III)-Co(II)-Co(III) and Mn(II)₂Mn(III)₂ complexes. mdpi.commdpi.com Similarly, formyl or tert-butyl groups have been used to modify the steric and electronic landscape of the ligand, which in turn affects the structure and magnetic properties of the resulting copper(II) complexes. researchgate.net The introduction of bulky substituents can enforce specific coordination geometries or prevent the formation of higher nuclearity clusters. These modifications are a key tool for rational design of complexes with desired properties.

Formation and Advanced Characterization of Metal Complexes

The synthesis and characterization of metal complexes with 1,3-diaminopropan-2-ol-based ligands is a rich area of research, yielding a wide array of mononuclear and polynuclear structures with interesting properties.

Synthesis of Mononuclear and Polynuclear Metal Complexes (e.g., Cu(II), Mn(II/III), Co(II), Fe(III), Ni(II), Zn(II))

A diverse range of metal complexes has been synthesized using ligands derived from 1,3-diaminopropan-2-ol. The nuclearity of the final complex—whether it is mononuclear, dinuclear, or polynuclear—is highly dependent on the ligand design, the metal-to-ligand ratio, the choice of metal salt, and the reaction conditions such as pH and temperature. rsc.org

Dinuclear complexes are the most common, facilitated by the bridging alkoxide group of the ligand. researchgate.netnii.ac.jp For instance, dinuclear iron(III) and copper(II) complexes have been readily prepared with Schiff base ligands. researchgate.netresearchgate.net By carefully selecting ancillary ligands, such as chlorides or isophthalates, the assembly can be directed towards higher nuclearity structures. The self-assembly of a copper(II) salt with the ligand H₃cpdp has yielded di-, tri-, and even tetranuclear complexes depending on the exogenous ligands present. acs.orgnih.gov

Mixed-valence complexes, such as tetranuclear Mn(II)₂Mn(III)₂ and trinuclear Co(III)-Co(II)-Co(III) species, have been synthesized, often incorporating solvent molecules like methanol (which can become a bridging methoxide) or ancillary ligands like acetate. mdpi.comrsc.orgrsc.orgmdpi.com Mononuclear complexes of Ni(II) have also been reported, where the ligand coordinates to a single metal center without forming a bridge. rsc.org The synthesis of zinc(II) complexes is also prevalent, often for studies modeling the active sites of zinc-containing enzymes. nih.govnih.govnih.gov

Table 1: Representative Metal Complexes Derived from 1,3-Diaminopropan-2-ol Ligands

| Complex Formula | Metal Ion(s) | Ligand Backbone | Nuclearity | Reference(s) |

|---|---|---|---|---|

| [Cu₂(cpdp)(μ-Hisophth)] | Cu(II) | N,N′-bis(2-carboxybenzomethyl)-N,N′-bis(2-pyridylmethyl)-1,3-diaminopropan-2-ol | Dinuclear | acs.orgnih.gov |

| [Cu₃(Hcpdp)(Cl)₄] | Cu(II) | N,N′-bis(2-carboxybenzomethyl)-N,N′-bis(2-pyridylmethyl)-1,3-diaminopropan-2-ol | Trinuclear | acs.orgnih.gov |

| [Fe₂(L)₂] | Fe(III) | N,N′-bis(3-methoxysalicylaldimine)-1,3-diaminopropan-2-ol | Dinuclear | researchgate.net |

| [Co₃(Hclsalpr)₂(CH₃COO)₄] | Co(II), Co(III) | 1,3-bis(5-chlorosalicylideneamino)-2-propanol | Trinuclear | mdpi.com |

| [Mn₄(bmsap)₂(CH₃CO₂)₃(CH₃O)] | Mn(II), Mn(III) | 1,3-bis(5-bromo-3-methoxysalicylideneamino)-2-propanol | Tetranuclear | mdpi.com |

| [Ni(LH)] | Ni(II) | Schiff base of 1,3-diaminopropan-2-ol and 2-hydroxyacetophenone | Mononuclear | rsc.org |

| [Zn₂(acdp)(μ-Cl)] | Zn(II) | N,N′-bis(anthracene-2-ylmethyl)-N,N′-bis(carboxymethyl)-1,3-diaminopropan-2-ol | Dinuclear | nih.gov |

Structural Elucidation via X-ray Crystallography and Advanced Spectroscopic Techniques

The definitive characterization of these complexes relies heavily on single-crystal X-ray diffraction. This technique provides unequivocal proof of the molecular structure, including the coordination geometry of the metal ions, the bridging modes of the ligands, and precise bond lengths and angles. mdpi.comrsc.orgacs.orgmdpi.com For example, X-ray analysis has revealed distorted square-pyramidal, octahedral, and trigonal-bipyramidal geometries in various copper(II) and cobalt(II/III) complexes. mdpi.comacs.orgnih.gov It has also been crucial in identifying the structure of complex polynuclear cores, such as the Y-shaped arrangement in tetranuclear manganese complexes. mdpi.com

Complementary spectroscopic techniques are essential for characterizing these complexes, particularly in solution.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion. A characteristic shift in the C=N stretching frequency in Schiff base complexes, for instance, indicates the involvement of the imine nitrogen in coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic environment of the metal ions. The d-d transitions and charge-transfer bands are indicative of the oxidation state and coordination geometry of the metal center. mdpi.comrsc.org

NMR Spectroscopy is useful for characterizing diamagnetic complexes, such as those of Zn(II), providing detailed information about the ligand structure in solution. nih.gov

Mass Spectrometry (ESI-MS) helps in confirming the molecular weight and fragmentation patterns of the complexes. rsc.org

Table 2: Selected Crystallographic Data for Complexes with 1,3-Diaminopropan-2-ol Derivatives

| Complex | Metal Center | Coordination Geometry | Key Structural Feature(s) | Reference(s) |

|---|---|---|---|---|

| [Cu₂(cpdp)(μ-Hisophth)] | Cu1, Cu2 | Distorted Square-Pyramidal | μ-alkoxide and μ-isophthalate bridges | acs.orgnih.gov |

| [Cu₃(Hcpdp)(Cl)₄] | Cu1, Cu2, Cu3 | Sq-Pyramidal & Distorted Tetrahedral | μ-alcohol and μ-carboxylate bridges forming a triangular core | acs.orgnih.gov |

| [Co₃(Hclsalpr)₂(CH₃COO)₄] | Co(terminal), Co(central) | Octahedral | Linear trinuclear Co(III)-Co(II)-Co(III) array; μ-phenoxido and μ-acetate bridges | mdpi.com |

| [Mn₄(bmsap)₂(CH₃CO₂)₃(CH₃O)] | Mn1, Mn2, Mn3, Mn4 | Distorted Octahedral | Y-shaped Mn(II)₂Mn(III)₂ core; μ₃-alkoxide, μ-methoxide, and μ-acetate bridges | mdpi.com |

Based on a thorough review of scientific literature, there is a significant discrepancy between the specified chemical compound, This compound , and the requested topics concerning its role in forming polynuclear complexes with interesting magnetic properties.

The formation of bridged polynuclear (di-, tri-, tetra-, and higher nuclearity) metal complexes, which is a prerequisite for investigating magnetic exchange interactions and the role of ancillary ligands in controlling nuclearity, relies on ligands capable of spanning two or more metal centers. In the context of diaminopropanols, the scientific literature overwhelmingly and consistently utilizes the isomer 1,3-diaminopropan-2-ol .

The molecular structure of 1,3-diaminopropan-2-ol features a central propan-2-ol backbone with amino groups at positions 1 and 3. This arrangement is ideal for creating compartmental ligands. Upon deprotonation, the central alkoxide group acts as a natural endogenous bridging unit between two metal ions, while the two separate amino groups (often functionalized to form Schiff bases) coordinate to these respective metal centers. This structural motif is fundamental to the rich coordination chemistry of the polynuclear complexes mentioned in the requested outline.

Conversely, the specified compound This compound has a different structure, with both an amino group and a hydroxyl group on the second carbon atom. This arrangement favors its action as a tridentate chelating ligand to a single metal ion rather than as a bridging ligand between multiple metal centers.

Consequently, there is a lack of available scientific data on polynuclear complexes derived from this compound, and therefore no research findings to report for the following sections as they pertain to this specific compound:

Role of Ancillary Ligands in Metal Complex Formation and Nuclearity Control

It is therefore not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline. The extensive body of research on these topics exists for complexes derived from 1,3-diaminopropan-2-ol .

Catalytic Applications of 1,2 Diaminopropan 2 Ol Derived Systems

Asymmetric Catalysis Employing Chiral Diaminopropanol-Based Ligands

The inherent chirality of 1,2-Diaminopropan-2-ol, stemming from its stereocenter at the C2 position, makes it an attractive building block in the field of asymmetric catalysis. smolecule.com By modifying its amino and hydroxyl groups, a diverse library of chiral ligands can be synthesized. These ligands are capable of coordinating with metal centers to create catalysts that can induce stereoselectivity in chemical transformations, favoring the formation of one enantiomer over the other. Chiral 1,2-diamines are widely recognized as crucial components in asymmetric synthesis, serving as control elements in a variety of catalytic processes. nih.gov

Enantioselective Transformations in Organic Synthesis

Ligands derived from chiral diamines are instrumental in a multitude of enantioselective transformations. While direct applications of this compound derived ligands are a developing area of research, the broader class of chiral 1,2-diamines has been successfully employed in numerous catalytic asymmetric reactions. ua.esresearchgate.net These include, but are not limited to, hydrogenations, carbon-carbon bond-forming reactions, and various amination processes. nih.govmyuchem.com For instance, chiral diamine-metal complexes are known to be effective catalysts for the asymmetric hydrogenation of ketones, a key reaction for producing enantiomerically pure alcohols. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center, which forces the substrate to approach in a specific orientation. The synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products, often relies on such catalytic methods. nih.gov

Application as Chiral Auxiliaries in Various Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Chiral 1,2-diamines are frequently used as chiral auxiliaries in a variety of carbon-carbon bond-forming reactions. myuchem.com The diamine can react with an aldehyde or ketone to form a chiral aminal or enamine, which then undergoes a diastereoselective reaction with a nucleophile. myuchem.commdpi.com After the desired transformation, the auxiliary can be cleaved and recovered for reuse.

This strategy has been applied in the synthesis of enantiomerically pure α-hydrazino aldehydes and in the stereoselective synthesis of arene-chromium complexes. myuchem.com While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the reviewed literature, its structural similarity to other effective auxiliaries, like 1,2-diaminocyclohexane and pseudoephedrine, suggests its potential in this capacity. myuchem.comnih.gov The principle involves the formation of a new molecule with the chiral auxiliary attached, which then biases the facial selectivity of reactions at a prochiral center.

Table 1: Examples of Asymmetric Reactions Using Chiral Diamine Derivatives

| Reaction Type | Chiral Ligand/Auxiliary Class | Typical Metal | Achieved Selectivity (Example) |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral bisphosphine-diamine | Ruthenium(II) | High enantiomeric excess (ee) |

| Stereoselective Alkylation | Pseudoephedrine/Pseudoephenamine | Lithium (via enolate) | High diastereomeric excess (de) |

| Aza-Mannich Reaction | Chiral Diamine-derived organocatalyst | N/A | High yields and enantioselectivities |

| Ring-opening of meso-aziridines | Chiral Diamine-derived complexes | Yttrium, Magnesium, Silver | Up to 97% yield and 95% ee ua.es |

Metal-Catalyzed Reactions Facilitated by Diaminopropanol-Based Complexes

The dual amine and single hydroxyl functionalities of this compound allow it to act as a versatile tridentate ligand, forming stable complexes with a variety of transition metals. These metal complexes can exhibit significant catalytic activity in a range of chemical reactions, including important oxidative and reductive processes.

Oxidative and Reductive Catalysis (e.g., hydrogen peroxide disproportionation)

Metal complexes are widely studied for their ability to catalyze oxidation and reduction reactions. researchgate.netunimi.it A key example is the disproportionation of hydrogen peroxide (H₂O₂), a reaction of both biological and industrial importance where H₂O₂ is decomposed into water and oxygen. nih.govrsc.org Certain binuclear metal complexes, acting as catalase mimics, are effective catalysts for this process. nih.gov While the specific use of this compound in this context is an area for further exploration, related polyamine and amino alcohol ligands have been used to create diiron and dimanganese complexes that exhibit catalase-like activity. nih.govresearchgate.net The catalytic cycle in these systems typically involves the shuttling of the metal centers between different oxidation states. nih.gov The ligand framework is crucial for stabilizing the reactive intermediates and tuning the redox potentials of the metal ions. nih.gov

Catalytic Processes in Environmental Applications (e.g., CO2 reduction)

The development of catalysts for environmental applications, such as the reduction of carbon dioxide (CO₂) into value-added chemicals and fuels, is a critical area of modern research. dntb.gov.uamdpi.com Electrochemical CO₂ reduction (CO2RR) is a promising strategy for this conversion. mdpi.com The efficiency and selectivity of CO2RR are highly dependent on the electrocatalyst used. While the direct application of this compound based complexes for CO₂ reduction is not yet widely reported, the fundamental principles of ligand design for such catalysts are well-established. Ligands can influence the binding and activation of CO₂ at the metal center, stabilize key reaction intermediates, and facilitate proton and electron transfer steps. Given the ability of diamine and alcohol functionalities to coordinate with metals known for CO₂ reduction activity (like copper and silver), complexes derived from this compound represent a potential, yet unexplored, class of catalysts for these important environmental applications. mdpi.com

Table 2: Potential Metal-Catalyzed Reactions for Diaminopropanol Complexes

| Reaction | Metal Center (Example) | Role of Ligand | Potential Application |

|---|---|---|---|

| Hydrogen Peroxide Disproportionation | Iron, Manganese | Stabilize metal oxidation states, Tune redox potential | Industrial waste treatment, mimicking catalase enzymes |

| CO₂ Reduction | Copper, Silver | Enhance CO₂ binding, Stabilize intermediates | Conversion of CO₂ to fuels and chemicals |

| C-H Functionalization | Palladium | Increase reactivity and selectivity | Efficient synthesis of complex organic molecules |

Mechanistic Investigations and Kinetic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing improved catalysts. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis, isotope labeling, and the isolation and characterization of reaction intermediates, along with computational modeling. nih.govrsc.org

For catalytic cycles involving ligands, a key aspect is to elucidate the role of the ligand at each elementary step. nih.gov For instance, in palladium-catalyzed C-H functionalization reactions, ligands can play a role in forming more reactive cationic palladium species, thereby accelerating the rate-determining C-H activation step. rsc.org Kinetic studies can determine the reaction order with respect to the catalyst, substrate, and other reagents, providing insights into the composition of the transition state. nih.gov

In the context of this compound-derived catalytic systems, detailed mechanistic and kinetic investigations would be crucial for their rational development. For example, in asymmetric catalysis, such studies could reveal the origin of enantioselectivity by modeling the transition states leading to the different stereoisomers. mdpi.com For redox catalysis, they could map out the changes in the metal's oxidation state and coordination environment throughout the catalytic cycle. While specific mechanistic studies on this compound based catalysts are not prominent in the current literature, the established methodologies for investigating similar catalytic systems provide a clear roadmap for future research in this area. nih.govrsc.orgpatonlab.com

Supramolecular Chemistry and Advanced Materials Applications of Diaminopropanols

Supramolecular Aggregation Phenomena Driven by Intermolecular Interactions

The strategic placement of hydrogen bond donors (amine and hydroxyl groups) and acceptors (nitrogen and oxygen atoms) within the diaminopropanol structure is a key driver for its assembly into larger, ordered supramolecular structures. These non-covalent interactions, particularly hydrogen bonding, are fundamental to the formation of intricate crystalline architectures and extended coordination networks.

Formation of Hydrogen Bonding Networks in Crystalline Architectures

Similarly, Schiff base ligands derived from 1,3-diaminopropan-2-ol create complex supramolecular structures. A hexanuclear copper(II) complex formed with a ligand derived from 1-(2-hydroxyphenyl)ethanone and 1,3-diaminopropan-2-ol showcases how intramolecular and intermolecular O-H···O hydrogen bonds involving the hydroxyl groups, coordinated water molecules, and nitrate (B79036) groups stabilize the crystal structure, linking the components into a three-dimensional network. dntb.gov.uaCurrent time information in Bangalore, IN. In another example, the crystal structure of 1,3-bis[(E)-benzylideneamino]propan-2-ol reveals that molecules are held together by O-H···N hydrogen bonds, which form simple chains that are further aggregated by weaker C-H···π interactions. The synthesis of asymmetric heptadentate ligands based on the 1,3-diaminopropan-2-ol backbone also leads to the formation of extensive hydrogen bond networks between adjacent molecules in the crystal lattice. mdpi.com

Table 1: Examples of Hydrogen Bonding in Diaminopropanol-Based Crystalline Structures

| Compound/Complex | Interacting Groups | Resulting Structure | Reference |

|---|---|---|---|

| trans-Dichlorobis(1,3-diaminopropan-2-ol)cobalt(III) Chloride | Amine (N-H), Hydroxyl (O-H), Chloride ions | Three-dimensional hydrogen bond network | rsc.orgrsc.org |

| Hexanuclear Cu(II) Schiff Base Complex | Hydroxyl (O-H), Coordinated Water, Nitrate | 3D network stabilized by O-H···O bonds | dntb.gov.uaCurrent time information in Bangalore, IN. |

| 1,3-bis[(E)-benzylideneamino]propan-2-ol | Hydroxyl (O-H), Imine Nitrogen (C=N) | Chains formed by O-H···N bonds | |

| Dinuclear Zn(II) Heptadentate Ligand Complex | Amide, Pyridine, Hydroxyl groups | Extended network between adjacent molecules | mdpi.com |

Construction of Coordination Polymers and Extended Network Structures

The bidentate or polydentate nature of 1,3-diaminopropan-2-ol and its derivatives makes them excellent ligands for constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.com By linking metal centers, these ligands can generate extended networks with diverse topologies and dimensionalities.

Research has demonstrated the synthesis of various coordination polymers, from one-dimensional (1D) chains to complex three-dimensional (3D) networks. For example, using 5-aminodiacetic isophthalic acid as a chelating agent and 2,2′-bipyridine as an auxiliary ligand with metal(II) centers can yield 1D coordination polymers. rsc.org The strategic use of ancillary ligands allows for control over the self-assembly process, leading to the formation of di-, tri-, and tetranuclear copper(II) complexes with a ligand derived from 1,3-diaminopropan-2-ol. These structures showcase the versatility of the diaminopropanol backbone in creating polynuclear metal complexes. The ability of these ligands to bridge multiple metal ions is fundamental to building robust, extended frameworks with potential applications in catalysis and materials science. mdpi.com

Table 2: Examples of Coordination Polymers with Diaminopropanol-Based Ligands

| Ligand System | Metal Ion(s) | Dimensionality/Structure | Key Feature | Reference |

|---|---|---|---|---|

| 5-aminodiacetic isophthalic acid / 2,2′-bipyridine | Cu(II) | 1D and 3D polymers | Topology control (rutile, boron nitride) | rsc.org |

| N,N′-bis[2-carboxybenzomethyl]-N,N′-bis[2-pyridylmethyl]-1,3-diaminopropan-2-ol | Cu(II) | Dinuclear, Trinuclear, Tetranuclear | Control of nuclearity via ancillary ligands | |

| 1,3-Diamino-2-propanol (B154962) | Various | Organometallic Compounds | Bidentate coordination enhances stability | mdpi.com |

| Polynitrile ligand from 1,3-diaminopropan-2-ol | - | Coordination complexes | Different coordination modes |

Integration into Novel Advanced Materials

The functional groups inherent to diaminopropanols provide reactive sites for their integration into a variety of advanced materials. This has led to the development of novel sensors, responsive materials, specialized polymers, and nanomaterials with tailored properties.

Development of Sensors and Responsive Functional Materials

Ligands derived from 1,3-diaminopropan-2-ol have been successfully employed in the development of chemical sensors. The coordination sites provided by the ligand can selectively bind to specific analytes, leading to a measurable signal. A notable example is a catechol oxidase biomimetic sensor for the determination of catechin (B1668976) in green tea. This sensor is based on a dinuclear copper(II) complex containing a ligand synthesized from 1,3-propanediamino-2-ol. The complex mimics the active site of the enzyme, providing a platform for the electrochemical detection of its target.

Furthermore, complex organic compounds based on a 1,3-diaminopropan-2-ol backbone are being actively investigated for their potential as sensors for detecting metal ions in solution. The ability of these molecules to form stable complexes with metal ions is the key to their sensing applications.

Table 3: Sensor Applications of Diaminopropanol-Based Materials

| Sensor Type | Target Analyte | Principle of Operation | Diaminopropanol Derivative | Reference |

|---|---|---|---|---|

| Biomimetic Sensor | Catechin | Catechol oxidase mimicry (electrochemical) | Dinuclear Cu(II) complex of an N,N'-substituted 1,3-propanediamino-2-ol | |

| Chemo-sensor | Metal Ions | Complex formation leading to a detectable signal | N,N,N',N'-Tetrakis(6-pivalamido-2-pyridylmethyl)-1,3-diaminopropan-2-ol | |

| Potential Sensor | Various | Metal ion chelation | 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) (HL1) |

Incorporation into Polymeric Matrices and Surface Coatings

The hydroxyl and amine functionalities of diaminopropanols make them valuable monomers or cross-linking agents in polymer synthesis. A hydroxyl-functional polybenzoxazine precursor was successfully synthesized using 1,3-diaminopropan-2-ol in conjunction with hexamethylene diamine, bisphenol A, and paraformaldehyde. The hydroxyl groups on the polybenzoxazine precursor chain serve as versatile handles for post-polymerization modifications, such as grafting other polymers like polystyrene via atom transfer radical polymerization (ATRP).

In the field of surface coatings, diaminopropane (B31400) (DAP) has been used to create plasma polymer coatings that significantly enhance the long-term adherence of human neuronal cultures on glass surfaces. These positively charged, amine-based plasma polymers, when combined with a laminin-based extracellular matrix, provide an optimal substrate for the maturation and synaptic activity of human neurons, proving ideal for applications in live imaging and patch-clamping.

Table 4: Applications of Diaminopropanols in Polymers and Coatings

| Application | Polymer/Coating Type | Role of Diaminopropanol | Key Outcome | Reference |

|---|---|---|---|---|

| Polymer Synthesis | Polybenzoxazine Precursor | Hydroxyl-functional diamine monomer | Enables post-polymerization modifications (e.g., grafting) | |

| Surface Coating | Plasma Polymer Coating | Monomer for plasma polymerization (DAP) | Enhanced long-term adherence of human brain cells to glass |

Applications in the Synthesis of Nanomaterials (e.g., Nitrogen-Doped Carbon Quantum Dots)

Diaminopropanols serve as effective nitrogen sources for doping carbon-based nanomaterials, which enhances their properties for various applications. Specifically, 1,3-diamino-2-propanol has been used as a nitrogen dopant in the synthesis of nitrogen-doped carbon quantum dots (N-CQDs). rsc.org In a typical procedure, a hydrothermal method is employed using citric acid as the carbon source and 1,3-diamino-2-propanol as the nitrogen source. rsc.org The doping of nitrogen into the carbon dot structure can significantly improve their fluorescence quantum yield, making them suitable for applications in sensing and bioimaging. rsc.org

Table 5: Synthesis of N-CQDs using 1,3-Diamino-2-propanol

| Carbon Source | Nitrogen Source | Synthesis Method | Optimal Conditions | Resulting Quantum Yield | Reference |

|---|---|---|---|---|---|

| Citric Acid (CA) | 1,3-Diamino-2-propanol | Hydrothermal | CA-to-ligand mass ratio: 2:1, Temp: 200°C, Time: 6 hours | 15% | rsc.org |

Theoretical and Computational Investigations of 1,2 Diaminopropan 2 Ol and Its Derivatives

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the molecular and electronic structure of 1,2-diaminopropan-2-ol and its derivatives. These calculations provide detailed information on geometric parameters, charge distributions, and molecular orbitals, which are crucial for understanding the reactivity and properties of these compounds.

Theoretical studies on related molecules, such as 1,3-diaminopropan-2-ol, offer valuable insights. For instance, DFT calculations at the B3LYP/6-311G(d,p) and B3LYP/def2-TZVP levels of theory have been used to optimize the structure of 1,3-diaminopropan-2-ol. acs.org These calculations provide precise bond lengths and angles. acs.org For example, the C1–C2 and C2–C3 bond distances were calculated to be approximately 1.53 Å, and the C1–N4 and C3–N5 distances were around 1.46 Å. acs.org The charge distribution, as calculated by Mulliken population analysis, reveals that the nitrogen and oxygen atoms act as nucleophilic centers due to their negative partial charges. acs.org

DFT has also been extensively applied to Schiff base derivatives of diaminopropanols. For instance, the molecular structure of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol was optimized using the B3LYP/6-311++G(d) level of theory. mdpi.com The calculations confirmed the E,E-conformation of the imine functions and provided key bond lengths, such as N=C bonds of approximately 1.27 Å, and bond angles that confirm the sp² hybridization of the nitrogen atoms. mdpi.com Similarly, for 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol, DFT calculations were performed at the DFT/B3LYP/6-311++G(d) level to optimize the structure and analyze the molecular electrostatic potential (MEP) and Mulliken charges. researchgate.net

These computational studies provide a foundational understanding of the steric and electronic properties of this compound and its derivatives, which is essential for predicting their behavior in various chemical environments.

Computational Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry, particularly DFT, plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound and its analogs. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most probable reaction pathways.

A notable example is the theoretical investigation of the reaction between 1,3-diaminopropan-2-ol and 1,1-bismethylsulfanyl-2-nitroethylene. acs.org This study used DFT calculations to predict the formation of two possible products: a six-membered heterocycle (2-(nitromethylene)hexahydropyrimidin-5-ol) and a five-membered heterocycle ((2-(nitromethylene)oxazolidin-5-yl)methanamine). acs.org The calculations revealed that both reaction pathways are exothermic. acs.org The energy barriers for these reactions were found to be approximately 20 kcal/mol higher than the reactants, providing a quantitative measure of the reaction's feasibility. acs.org

While direct computational studies on the reaction mechanisms of this compound are less common in the searched literature, the principles from related systems are directly applicable. The use of computational tools like DFT and ab initio methods allows for the optimization of molecular geometries of reactants, products, and crucially, the high-energy transition states that govern reaction rates. ijnc.ir These methods can distinguish between different mechanistic possibilities, such as stepwise or concerted pathways. ijnc.ir The insights gained from these computational predictions are invaluable for designing new synthetic routes and optimizing reaction conditions.

Theoretical Simulations of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical simulations of spectroscopic properties are a powerful complement to experimental characterization, aiding in the assignment of spectral features and providing a deeper understanding of the underlying molecular structure and electronic transitions.

For derivatives of this compound, such as Schiff bases, DFT calculations have been successfully used to simulate IR, NMR, and UV-Vis spectra. In the study of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, the theoretical IR spectrum was calculated at the B3LYP/6-311++G(d) level of theory. mdpi.com The calculated vibrational frequencies showed good agreement with the experimental FT-IR spectrum, confirming the formation of the Schiff base by the disappearance of the N-H and C=O stretching bands of the reactants and the appearance of the characteristic C=N stretching frequency. mdpi.com Similarly, for 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol, DFT-IR calculations helped in assigning the main functional group vibrations. researchgate.net

The UV-Vis spectrum of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol in methanol (B129727) was also simulated using the time-dependent self-consistent field (TD-SCF) DFT method. mdpi.com The calculated electronic transitions were in good agreement with the experimental spectrum, allowing for the assignment of the observed absorption bands. mdpi.com

Furthermore, theoretical calculations of NMR chemical shifts, although not explicitly found for this compound itself in the provided search results, are a common application of DFT. researchgate.net These calculations can help in the structural elucidation of complex molecules by predicting the ¹H and ¹³C NMR spectra. researchgate.net The combination of experimental and theoretical spectroscopic data provides a robust framework for the characterization of new compounds derived from this compound.

Analysis of Molecular Interactions in Binary and Multicomponent Systems

The behavior of this compound in mixtures is governed by intermolecular interactions, which can be effectively studied using computational methods. These studies are crucial for understanding the thermophysical properties of such systems, which have applications in areas like CO2 capture.

Theoretical analyses, often in conjunction with experimental measurements of properties like density and viscosity, have been performed on binary and ternary mixtures containing analogs such as 1,2-diaminopropane (B80664) (1,2-DAP). For instance, DFT studies have been employed to investigate the strength of molecular interactions in binary mixtures of 1,2-DAP with various alkyl acetates. researchgate.netresearchgate.net These studies help in predicting the probable associative molecular species in the liquid mixtures. researchgate.net

In a study of ternary mixtures of 1-propanol, 1,2-diaminopropane, and methyl acetate (B1210297), intermolecular interactions were interpreted to understand the structural effects on the physicochemical properties. acs.org Similarly, for binary mixtures of water with 1,2-diaminopropane and 1-amino-2-propanol, a graph theoretical approach, supported by Raman and FT-IR spectroscopy, was used to analyze the excess molar volume and deviation in dynamic viscosity. colab.ws These theoretical analyses predicted that the dominant interaction in these amine-alcohol mixtures is the OH...NH hydrogen bond. researchgate.netcolab.ws

While these studies focus on close analogs, the methodologies are directly transferable to systems containing this compound. By optimizing the structures of molecular clusters and analyzing the interaction energies, it is possible to gain a detailed understanding of the nature and strength of hydrogen bonding and other non-covalent interactions in these multicomponent systems.

Quantum-Chemical Calculations of Magnetic Exchange Interactions and Electronic States

Derivatives of this compound are excellent ligands for the formation of polynuclear metal complexes, which often exhibit interesting magnetic properties. Quantum-chemical calculations are indispensable for understanding the nature of the magnetic exchange interactions between the metal centers in these complexes.

DFT, combined with the broken-symmetry approach, is the most common method used to calculate the magnetic exchange coupling constant (J). This approach has been applied to numerous dinuclear and polynuclear copper(II), nickel(II), and manganese(II) complexes with Schiff base ligands derived from 1,3-diaminopropan-2-ol. balikesir.edu.trub.edufrontiersin.orgresearchgate.netresearchgate.net

In a study of a dinickel(II) complex of 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337), computational studies were undertaken to calculate the magnitude of the magnetic coupling. frontiersin.org The calculated 2J value of -26.4 cm⁻¹ was in good agreement with the experimentally determined value of -27.4 cm⁻¹, confirming an antiferromagnetic interaction between the two nickel centers. frontiersin.orgnih.gov

Theoretical calculations have also been used to rationalize the magneto-structural correlations. For a series of trinuclear Ni(II)-Mn(II) complexes with Schiff base ligands, including one derived from 1,3-diaminopropan-2-ol, DFT calculations were performed to understand how small variations in the Ni-O-Mn bridging angle can tune the magnetic properties from antiferromagnetic to ferromagnetic. ub.edu Similarly, in tetranuclear manganese complexes, the magnetic data were fitted to a theoretical expression based on the isotropic Heisenberg spin model to determine the various magnetic exchange coupling constants within the cluster. mdpi.com

These quantum-chemical calculations provide a detailed picture of the electronic states and the pathways for magnetic exchange, offering insights that are often difficult to obtain from experimental data alone.

Interactive Data Table: Calculated Magnetic Coupling Constants (J) for Metal Complexes with 1,3-Diaminopropan-2-ol Derivatives

| Complex | Metal Centers | Bridging Groups | Calculated J (cm⁻¹) | Magnetic Interaction |

| [Ni₂(L1)(μ-OAc)(H₂O)₂]²⁺ | Ni(II)-Ni(II) | Alkoxo, Acetato | -26.4 | Antiferromagnetic |

| [(NiL3)₂Mn(OOCPh)₂] | Ni(II)-Mn(II) | Phenoxido, Benzoato | +1.10 | Ferromagnetic |

| [Cu₂(L)(CCl₃COO)] | Cu(II)-Cu(II) | Alkoxo, Trichloroacetate | Not specified, but overall antiferromagnetic | Antiferromagnetic |

| [Cu₄L₂(CO₃)] | Cu(II)-Cu(II) | Alkoxo, Carbonate | J₁=-103, J₂=-44, J₃=+7, J₄=-64 | Mixed |

| [Co₂(L1)(μ-OAc)]²⁺ | Co(II)-Co(II) | Alkoxo, Acetato | -20.1 | Antiferromagnetic |

Note: L1 = 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-olate; L3 = N,N'-bis(salicylidene)-1,3,-diaminopropan-2-olate; L = triply deprotonated condensation product of 1,3-diaminopropan-2-ol and 1-phenyl-3-methyl-4-formyl-5-mercaptopyrazole. The J values are reported as 2J or J depending on the source's convention.

Future Research Directions and Emerging Academic Impact of Diaminopropanol Chemistry

Exploration of Novel Synthetic Pathways and Advanced Derivative Synthesis

While traditional industrial-scale production of similar diamines often relies on ammonolysis of dichloropropanes, contemporary research is moving towards more efficient and environmentally benign synthetic strategies. wikipedia.org A significant area of future exploration involves the development of novel catalytic pathways that offer higher yields, milder reaction conditions, and improved stereochemical control.

Catalytic Hydrogenation: Protocols using catalysts like palladium on carbon (Pd/C) have demonstrated excellent yields (up to 98%) and high selectivity for related diamines, offering a pathway to purer products with minimal byproduct formation. smolecule.com Future work will likely focus on developing more sustainable and cost-effective catalysts and optimizing reaction conditions to reduce energy consumption.

Bio-inspired Synthesis: The microbial production of related compounds like 1,2-propanediol from biomass highlights the potential for developing biosynthetic pathways. nih.gov Research into engineering microorganisms to produce 1,2-diaminopropan-2-ol could provide a renewable and sustainable alternative to petrochemical-based routes.

Advanced Derivative Synthesis: The true versatility of this compound lies in its ability to be transformed into a wide array of complex derivatives. Condensation reactions with aldehydes and ketones are fundamental to this process, leading to the formation of Schiff bases and heterocyclic structures like hexahydropyrimidines. A key research direction is the use of these derivatives to construct more complex molecules, such as macrocycles and cage-like structures, through metal-templated synthesis. For instance, the carboxylate-based dinucleating ligand, N,N′-bis[2-carboxybenzomethyl]-N,N′-bis[2-pyridylmethyl]-1,3-diaminopropan-2-ol (a structural isomer), demonstrates how the core diaminopropanol structure can be elaborated into sophisticated ligands capable of forming polynuclear metal complexes. acs.org

A summary of synthetic approaches for related diaminopropanols is presented below.

| Synthetic Method | Starting Materials | Key Features | Potential Research Focus |

| Ammonolysis | 1,2-Dichloropropane, Ammonia (B1221849) | Established industrial process; scalable. wikipedia.org | Greener catalysts; waste reduction. |

| Catalytic Hydrogenation | (Precursor molecules) | High yield and purity. smolecule.com | Lower-cost catalysts; milder conditions. |

| Epoxide Ring-Opening | Epichlorohydrin (B41342), Amines | Mild, eco-friendly conditions; excellent yields for derivatives. researchgate.netresearchgate.net | Catalyst development (e.g., mixed metal oxides). researchgate.net |

| Biosynthesis | Biomass (e.g., glucose) | Renewable feedstock; potential for high stereoisomer purity. nih.gov | Metabolic pathway engineering; improving titres and yields. nih.gov |

Development of New Ligand Systems for Diverse and Challenging Metal Ions

The ability of this compound and its derivatives to coordinate with metal ions is central to its application in catalysis and materials science. All ligands act as lone pair donors (Lewis bases) to form coordinate bonds with a central metal ion. chemguide.co.uk The diaminopropanol structure typically functions as a bidentate ligand, coordinating through the nitrogen atoms of its two amino groups to form a stable chelate ring.

Future research is focused on designing more sophisticated ligand systems to target a wider variety of metal ions and to create complexes with unique properties.

Polydentate and Macrocyclic Ligands: By reacting the primary amine groups with other molecules, it is possible to create polydentate ligands that can form highly stable complexes. Schiff base condensation is a common method to achieve this, leading to tetradentate ligands that can support dinuclear metal complexes, as seen with cobalt(II). rsc.org

Targeting Diverse Metal Ions: While complexes with common transition metals like copper(II) and platinum(II) have been studied, there is significant opportunity to explore coordination with other metals. For example, vanadium(III) and ruthenium(II) complexes with related diaminopropanol ligands have been synthesized, showing potential in antimicrobial applications and catalysis, respectively.

Polynuclear Complexes: Advanced ligand design, such as the creation of dinucleating ligands, allows for the assembly of polynuclear complexes (di-, tri-, and tetranuclear). acs.org These structures are of interest for their unique magnetic properties and their potential as multi-metal catalysts that can facilitate cooperative reactivity. The formation of these species is often highly dependent on factors like pH, which can control the protonation state of the ligand's amino and hydroxyl groups.

| Metal Ion | Ligand Type/Derivative | Coordination Geometry | Potential Application Area |

| Copper(II) | Dinucleating carboxylate derivative | Varies (di-, tri-, tetranuclear) acs.org | Magnetism, Multi-metal catalysis |

| Platinum(II) | Bidentate (parent diamine) | Square Planar | Chemotherapeutics |

| Ruthenium(II) | Bidentate (parent diamine) | Octahedral (with other ligands) | Homogeneous Catalysis |

| Cobalt(II) | Tetradentate Schiff base | Distorted Tetrahedral rsc.org | Catalysis, Magnetic Materials |

| Vanadium(III) | Bidentate (parent diamine) | (Not specified) | Antimicrobial agents |

Advancements in Catalytic Efficiency, Enantioselectivity, and Substrate Scope

The inherent chirality of this compound makes it a valuable scaffold for developing asymmetric catalysts. smolecule.com A major thrust of future research is to leverage this chirality to achieve higher efficiency and enantioselectivity in a broader range of chemical transformations.

The catalytic asymmetric synthesis of 1,2-diamines is a field of significant interest due to the prevalence of this motif in pharmaceuticals and natural products. nih.govua.es Research in this area focuses on several key strategies:

Enantioselective C-C Bond Formation: Copper-catalyzed reductive couplings of azadienes with imines have emerged as a powerful method for producing anti-1,2-diamines with high diastereoselectivity and enantioselectivity (>95:5 er). nih.gov Future work will aim to expand the scope of both the azadiene and imine coupling partners.

Organocatalysis: Chiral diamines derived from structures like 1,2-diphenylethylenediamine can serve as effective organocatalysts. mdpi.com These catalysts operate by forming nucleophilic enamines, which then react with electrophiles. Research is focused on designing new diamine-based catalysts for reactions like the nitroso aldol reaction, achieving high yields (95%) and enantioselectivity (98% ee) under environmentally friendly conditions. mdpi.com

Hydroamination Reactions: The copper-catalyzed hydroamination of allylic pivalamides provides an efficient route to chiral, differentially protected vicinal diamines. nih.gov This approach is notable for its high regio- and enantioselectivity and broad functional group tolerance under mild conditions. Advancements will likely involve exploring different directing groups and expanding the range of compatible olefin substrates.

Improving Catalytic Systems: A central goal across all catalytic applications is the continuous improvement of the catalytic system itself. This includes designing ligands that enhance catalyst stability, increasing turnover numbers to reduce catalyst loading, and developing systems that are tolerant of a wider range of functional groups on the substrates. mdpi.com

Detailed Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of more effective catalysts and synthetic pathways. Future research will increasingly combine experimental studies with computational modeling to provide a detailed picture of how reactions involving this compound and its derivatives proceed.

Key areas for mechanistic investigation include:

Metal Complex Formation: The formation of metal complexes is often a stepwise process. Kinetic studies, similar to those performed on palladium(II) with related diamines, can reveal the nature of these steps. The influence of reaction conditions, such as pH, on the deprotonation of the ligand's functional groups and the subsequent coordination to the metal center is a critical area of study. At low pH, protonated amino groups are less likely to coordinate, while at higher pH, deprotonation facilitates complexation and can even lead to the hydroxyl group acting as a bridging ligand to form polynuclear species.

Catalytic Cycles: In catalysis, identifying the active catalytic species and understanding each step of the catalytic cycle—including substrate coordination, bond activation, product formation, and catalyst regeneration—is paramount. For example, in organocatalyzed nitroso aldol reactions, quantum calculations have been used to determine that enantioselectivity is controlled by hydrogen bonding between the catalyst and the reactants. mdpi.com Similar computational and spectroscopic methods will be applied to map out the transition states and intermediates in other catalytic systems.

Condensation Reactions: The reaction between diamines and carbonyl compounds can lead to different products, such as cyclic hexahydropyrimidines or open-chain Schiff bases. Mechanistic studies aim to understand the factors that control this selectivity, such as solvent, temperature, and the nature of the substituents. Proposed mechanisms often involve the initial nucleophilic attack of an amine group on the carbonyl carbon, followed by subsequent cyclization or further condensation. jlu.edu.cn

Rational Design of Next-Generation Supramolecular Architectures and Tailored Functional Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com The defined stereochemistry and multiple hydrogen-bond donor and acceptor sites of this compound derivatives make them ideal building blocks for the rational design of complex supramolecular architectures and functional materials.

Future research in this area will focus on:

Hydrogen-Bonded Networks: The protonated amino groups and the hydroxyl group of diaminopropanol derivatives can form robust intermolecular hydrogen bonds with anions or other molecules. nih.gov This has been shown to create extensive two-dimensional networks in the solid state. By carefully selecting co-formers, it is possible to program the assembly of specific, predictable architectures.

Self-Assembling Systems: The principles of molecular recognition can be used to design diaminopropanol derivatives that spontaneously self-assemble in solution to form discrete structures or extended materials like gels and liquid crystals. This approach is inspired by natural systems, such as the self-assembly of guanosine derivatives into G-quadruplexes. nih.gov

Functional Materials: By incorporating diaminopropanol-based units into polymers, new materials with tailored properties can be created. For example, their inclusion can introduce specific metal-binding sites, enhance thermal stability, or create polymers capable of CO₂ capture. smolecule.com The ultimate goal is to create "smart" materials where the supramolecular assembly can be controlled by external stimuli, leading to applications in sensing, controlled release, and nanotechnology. researchgate.netmdpi.com

Q & A

What synthetic strategies are optimal for 1,2-Diaminopropan-2-ol to minimize instability during synthesis?

Basic Research Question

this compound’s instability arises from its reactive amino and hydroxyl groups. A robust approach involves:

- Protecting Groups : Use phthalimide or tert-butoxycarbonyl (Boc) to shield amino groups during synthesis, as demonstrated in analogous aminochloropropane derivatives .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce side reactions.

- Purification via Recrystallization : Employ polar solvents (e.g., ethanol/water mixtures) to isolate pure product .

How can researchers characterize the stereochemistry and purity of this compound?

Basic Research Question

Key analytical methods include:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns and UV detection (e.g., 254 nm) .

- NMR Spectroscopy : Analyze and spectra to confirm structure, focusing on coupling constants for stereochemical assignment .

- Mass Spectrometry (LC-MS/MS) : Quantify trace impurities and verify molecular ion peaks, as applied to aminopropanol derivatives .

What experimental precautions are critical for handling this compound in biological assays?

Basic Research Question

Safety protocols derived from hazard

- Ventilation : Use fume hoods or continuous-flow systems to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and acid-resistant lab coats.

- First Aid : Immediate rinsing with water for skin contact; artificial respiration if inhaled .

How can researchers design in vivo studies to evaluate this compound’s pharmacological activity?

Advanced Research Question

Methodological considerations:

- Dose Optimization : Conduct dose-response studies in rodent models, starting with 0.1–10 mg/kg.

- Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and metabolite formation, as validated for aminopropanol derivatives .

- Control Groups : Include vehicle and positive controls (e.g., adrenolytic agents for receptor studies) .

How should contradictory data on this compound’s biological activity be resolved?

Advanced Research Question

Steps for resolving discrepancies:

- Replicate Experiments : Confirm results across independent labs.

- Assay Validation : Verify cell line viability (e.g., via MTT assays) and receptor binding specificity (e.g., competitive inhibition assays) .

- Meta-Analysis : Compare findings with structurally similar compounds (e.g., 1-amino-3-chloro-2-propanol) to identify trends .

What computational methods predict this compound’s reactivity in asymmetric synthesis?

Advanced Research Question

Approaches include:

- Density Functional Theory (DFT) : Model transition states to predict stereochemical outcomes.

- Molecular Docking : Simulate interactions with enzymes (e.g., oxidoreductases) to guide chiral synthesis .

- In Silico Databases : Cross-reference PubChem data for analogous compounds’ physicochemical properties .

How can researchers ensure regulatory compliance when using this compound in cross-border collaborations?

Advanced Research Question

Compliance strategies:

- Inventory Checks : Verify against TSCA (U.S.), KECI (Korea), and PICCS (Philippines) .

- Endocrine Disruption Screening : Follow EPA guidelines using PubMed queries for hazard data (e.g., "this compound[tw] AND endocrine[tw]") .

- Documentation : Maintain REACH-compliant safety sheets and disposal records .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.